molecular formula C8H9BrN2O4 B14785229 Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate

Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate

Cat. No.: B14785229
M. Wt: 277.07 g/mol
InChI Key: IYSZQRSYHMTDAA-UHFFFAOYSA-N
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Description

Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate is a pyrazole derivative known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine and methyl groups, which influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate typically involves the reaction of appropriate pyrazole precursors with brominating agents. One common method includes the bromination of 1-methyl-pyrazole-3,4-dicarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and methyl groups can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-chloro-1-methyl-pyrazole-3,4-dicarboxylate
  • Dimethyl 5-iodo-1-methyl-pyrazole-3,4-dicarboxylate
  • Dimethyl 5-fluoro-1-methyl-pyrazole-3,4-dicarboxylate

Uniqueness

Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s overall chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C8H9BrN2O4

Molecular Weight

277.07 g/mol

IUPAC Name

dimethyl 5-bromo-1-methylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C8H9BrN2O4/c1-11-6(9)4(7(12)14-2)5(10-11)8(13)15-3/h1-3H3

InChI Key

IYSZQRSYHMTDAA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)C(=O)OC)Br

Origin of Product

United States

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